Methyl beta-glycyrrhetinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

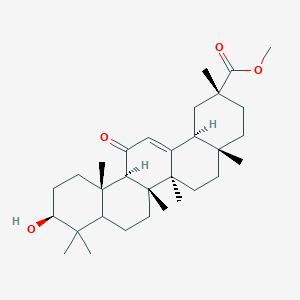

Methyl beta-glycyrrhetinate is a useful research compound. Its molecular formula is C31H48O4 and its molecular weight is 484.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Properties

Methyl beta-glycyrrhetinate has been studied for its antiproliferative effects on cancer cells. Research indicates that it induces apoptosis in various cancer cell lines through mechanisms such as mitochondrial dysfunction and caspase activation. Notably:

- Cell Viability Inhibition : A study demonstrated that this compound showed significant cytotoxicity against human epidermoid carcinoma cells (KB-3-1), with an IC50 value lower than that of other glycyrrhetinic acid derivatives .

- Mechanism of Action : The compound disrupts mitochondrial membrane potential and activates apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

Hepatoprotective Effects

Glycyrrhetinic acid derivatives, including this compound, have shown hepatoprotective properties:

- Liver Disease Treatment : Studies suggest that these compounds can ameliorate liver damage by inhibiting oxidative stress and inflammation . They are considered in the context of treating conditions such as hepatitis and liver cirrhosis.

- Clinical Insights : Retrospective studies have indicated improvements in liver enzyme levels (ALT and AST) in patients treated with glycyrrhizic acid preparations containing methyl derivatives .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy:

- Cytokine Modulation : Research has highlighted its ability to downregulate pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .

- Applications in Cosmetic Formulations : The compound is also utilized in cosmetic products for its skin-soothing properties due to its anti-inflammatory effects .

Case Studies and Research Findings

化学反応の分析

Oxidation Reactions

Methyl β-glycyrrhetinate undergoes selective oxidation to form derivatives with enhanced bioactivity:

-

Diene-Dione Derivatives : Treatment with 2-iodoxybenzoic acid in DMSO at 85°C introduces double bonds at C1–C2 and oxidizes hydroxyl groups to ketones at C3 and C11, yielding 3,11-dioxo-18β-oleana-1,12-dien-30-oic acid methyl ester (β-DODA-Me) with 96.9% yield .

-

Cyano Derivatives : Reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone introduces a cyano group at C2, producing methyl 2-cyano-3,12-dioxo-18β-olean-9(11),1(2)-dien-30-oate (β-CDODA) . This compound shows 10–100× higher cytotoxicity than parent molecules .

Table 1: Oxidation Reaction Conditions and Products

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Diene-Dione Formation | 2-Iodoxybenzoic acid, DMSO, 85°C | β-DODA-Me | 96.9% |

| Cyano Group Introduction | DDQ, benzene, reflux | β-CDODA | 33.7% |

Esterification and Transesterification

The C3 hydroxyl group is highly reactive, enabling esterification with diverse agents:

-

Stearyl Ester Synthesis : Reacting methyl β-glycyrrhetinate with stearyl bromide in DMA/water (9:1) at 100°C produces stearyl glycyrrhetinate (86% yield), used in topical formulations .

-

Amino Acid Conjugation : Esterification with Boc-protected amino acids (e.g., glycine, phenylalanine) via DCC/DMAP forms prodrugs. Subsequent deprotection yields derivatives with IC₅₀ values as low as 7.45 µM against lung cancer (A549) cells .

Cytotoxic Activity and SAR Insights

Structural modifications significantly impact bioactivity:

-

C3 Modifications : Short-chain amino acid esters (e.g., glycyl, alanyl) enhance cytotoxicity by improving solubility, while bulky groups (e.g., phenylalanyl) reduce activity .

-

Ring A Oxidation : Introducing a cyano group at C2 (β-CDODA) increases pro-apoptotic effects, inducing mitochondrial depolarization and caspase activation at 0.3 µM IC₅₀ (vs. 1.2 µM for CDDO-Me) .

Table 2: Cytotoxic Activity of Key Derivatives

| Compound | Cell Line (IC₅₀, µM) | Mechanism |

|---|---|---|

| β-CDODA | KB-3-1 (0.3) | Caspase activation, apoptosis |

| Stearyl Glycyrrhetinate | A549 (10.0) | Membrane disruption |

| Glycyl Ester Derivative | A2780 (7.45) | DNA fragmentation |

特性

CAS番号 |

5092-01-3 |

|---|---|

分子式 |

C31H48O4 |

分子量 |

484.7 g/mol |

IUPAC名 |

methyl (2R,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |

InChI |

InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3/t20-,22?,23+,24-,27-,28-,29+,30-,31-/m1/s1 |

InChIキー |

RMIVRCBSQPCSCQ-SFGZHJQGSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C |

異性体SMILES |

C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OC |

正規SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。